(2E)-1-(5-bromo-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
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Description
(2E)-1-(5-bromo-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one, also known as BHDP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. BHDP is a chalcone derivative, which is a class of compounds that has been extensively studied for their diverse biological activities.
Scientific Research Applications
Organic Synthesis and Structural Analysis
One research area focuses on the synthesis of complex organic molecules and their structural characterization. The compound can be synthesized through various organic reactions, including Claisen-Schmidt condensation, and analyzed using spectroscopic techniques such as FT-IR, NMR, and single-crystal X-ray diffraction (SC-XRD). These studies often aim to understand the molecular structure, stability, and reactivity of such compounds for further applications in chemistry and material science (Khalid et al., 2020).
Photochemistry and Photophysical Investigation
Research has also been conducted on the photophysical properties of related compounds, examining their solvatochromic properties, extinction coefficients, oscillator strength, transition dipole moment, and fluorescence quantum yield. These properties are essential for applications in fluorescence microscopy, organic light-emitting diodes (OLEDs), and as probes for various biochemical processes (Asiri et al., 2017).
Antioxidant Activity
Another significant application is in the evaluation of antioxidant activity. Compounds structurally similar to the one mentioned have been synthesized and tested for their ability to scavenge free radicals, reduce metal ions, and protect against oxidative stress. These studies contribute to the development of novel antioxidants that could be used in food preservation, cosmetics, and as therapeutic agents for diseases caused by oxidative stress (Balaydın et al., 2010).
Material Science and NLO Properties
The nonlinear optical (NLO) properties of related compounds have also been a research focus. Such studies aim to understand and utilize the electronic and structural characteristics that contribute to NLO behavior, which is critical for applications in optical computing, telecommunications, and laser technology. The synthesis and characterization of novel organic NLO materials highlight the potential of these compounds in advancing optoelectronic devices (Shruthi et al., 2017).
properties
IUPAC Name |
(E)-1-(5-bromo-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO4/c1-21-13-6-3-11(17(10-13)22-2)4-7-15(19)14-9-12(18)5-8-16(14)20/h3-10,20H,1-2H3/b7-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFYLSHHGBFFSH-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Br)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Br)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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